molecular formula C20H25ClN6O B5313318 4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

カタログ番号 B5313318
分子量: 400.9 g/mol
InChIキー: HHZLGKUYCOFUIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 disrupts signaling pathways that are essential for cancer cell growth and survival. TAK-659 has also been shown to inhibit other kinases, including ITK and Tec, which are involved in T-cell signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In preclinical studies, TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and radiation therapy. TAK-659 has favorable pharmacokinetics, with good oral bioavailability and a long half-life, making it a promising drug candidate for cancer treatment.

実験室実験の利点と制限

One advantage of TAK-659 is its specificity for BTK, which reduces the risk of off-target effects. TAK-659 also has good pharmacokinetic properties, which allow for convenient dosing in preclinical studies. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

将来の方向性

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anticancer agents to enhance its efficacy. Another potential direction is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials, and to identify biomarkers that can predict response to treatment.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-methylpiperazine and 2,4,6-trichloropyrimidine to yield TAK-659. The synthesis of TAK-659 has been optimized to improve yield and purity, making it a viable drug candidate for further development.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, TAK-659 has shown efficacy in hematological malignancies such as B-cell lymphomas and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the growth of solid tumors, including lung and breast cancer.

特性

IUPAC Name

(3-chlorophenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O/c1-24-5-7-25(8-6-24)18-14-19(23-15-22-18)26-9-11-27(12-10-26)20(28)16-3-2-4-17(21)13-16/h2-4,13-15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZLGKUYCOFUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。